molecular formula C18H19N3O2S2 B2884028 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034572-90-0

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2884028
CAS No.: 2034572-90-0
M. Wt: 373.49
InChI Key: PSDATOIAUAHKQN-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of furan, thiomorpholine, and benzo[d]thiazole moieties

Mechanism of Action

Target of Action

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is a derivative of furan and thiazole . Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties, including antibacterial activity . Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as antimicrobial and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been known to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid and originate from cell membrane phospholipids . This inhibition could result in anti-inflammatory effects .

Biochemical Pathways

The compound may affect the prostaglandin biosynthesis pathway . Prostaglandins are lipid compounds that perform various physiological functions, including the regulation of inflammation. By inhibiting the biosynthesis of prostaglandins, the compound could potentially reduce inflammation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.

Result of Action

The compound’s action could result in the inhibition of microbial growth, particularly in drug-resistant strains . Additionally, due to its potential anti-inflammatory effects, it could also help reduce inflammation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s solubility properties could affect its distribution in the body and its ability to reach its target sites . Furthermore, the presence of other substances, such as other drugs or chemicals, could potentially interact with the compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole-6-carboxylic acid, which is then coupled with a furan derivative. The thiomorpholine moiety is introduced through nucleophilic substitution reactions. The final product is obtained after purification steps such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzo[d]thiazole moiety can produce dihydrobenzo[d]thiazole derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-18(13-1-2-15-17(9-13)25-12-20-15)19-10-16(14-3-6-23-11-14)21-4-7-24-8-5-21/h1-3,6,9,11-12,16H,4-5,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDATOIAUAHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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